2-(4-Ethoxyphenyl)pyrrolidine
Overview
Description
2-(4-Ethoxyphenyl)pyrrolidine (2-EPP) is an organic compound with a variety of applications in scientific research. It is a cyclic amine that is used as a model for the study of enzyme-catalyzed reactions and its mechanism of action, as well as its biochemical and physiological effects. It is also used in the synthesis of various other compounds.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Reactivity : The compound 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) was synthesized through hydride transfer and characterized using techniques like X-ray diffraction, FT-IR, FT-Raman, and NMR. It demonstrated potential in non-linear optics due to its first hyperpolarizability and was analyzed for stability using DFT calculations and molecular dynamics simulations, suggesting applications in developing new anticancer drugs (Murthy et al., 2017).
Corrosion Inhibition
- Material Protection : Pyridine derivatives have been studied as corrosion inhibitors for steel, indicating the broader utility of pyrrolidine compounds in protecting materials from degradation. This application is crucial in industrial settings, where material longevity is vital (Ansari et al., 2015).
Electron Transport and Electrochromic Devices
- Electronics and Optics : The research into alcohol-soluble n-type conjugated polyelectrolytes, incorporating pyrrolidine units, for use as electron transport layers in polymer solar cells, showcases the role of such compounds in improving device efficiency and charge transport (Hu et al., 2015). Additionally, dithienylpyrroles-based electrochromic polymers, including pyrrolidine derivatives, have been developed for high-contrast electrochromic devices, further emphasizing their significance in smart window technologies and display applications (Su et al., 2017).
Molecular Docking and Photophysics
- Pharmacological and Chemical Studies : Molecular docking studies of certain pyrrolidine derivatives have demonstrated interactions with key biological receptors, offering insights into their potential as lead compounds in drug development (Hajam et al., 2021). The study of photophysical properties of compounds like 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine reveals the intricacies of intramolecular charge transfer and proton transfer processes, hinting at their utility in sensor technology and photonic devices (Behera et al., 2015).
Antioxidant Activity
- Antioxidant Properties : The synthesis and evaluation of 3-pyrroline-2-ones have shown significant antioxidant activity, positioning these compounds as potential therapeutic agents against oxidative stress-related diseases (Nguyen et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-(4-ethoxyphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDTMCQTGTHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407419 | |
Record name | 2-(4-ethoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)pyrrolidine | |
CAS RN |
383127-28-4 | |
Record name | 2-(4-ethoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethoxyphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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